Lipophilicity Advantage vs Methoxy Analogs
In a systematic study of aliphatic derivatives bearing -OCF3, -CF3, and -OCH3 groups, the -OCF3 substituent conferred significantly higher lipophilicity compared to the -OCH3 analog, with a measured LogD increase of 0.7–1.4 units, while maintaining similar kinetic solubility to both -OCH3 and -CF3 counterparts [1]. This differential LogD profile directly translates to improved membrane permeability predictions for the target compound relative to its methoxy-substituted comparator.
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | LogD increase of +0.7 to +1.4 units (OCF3 vs. OCH3) |
| Comparator Or Baseline | CH3O-substituted analogs (baseline LogD) |
| Quantified Difference | OCF3 is 0.7–1.4 LogD units more lipophilic than OCH3 |
| Conditions | Measured via shake-flask method in octanol/water system at pH 7.4 for a matched molecular pair series |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical parameter for intracellular target engagement, without the solubility penalty often seen with CF3 groups.
- [1] Logvinenko I, Markushyna Y, Kondratov I, et al. Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. J. Fluorine Chem. 2020, 231, 109461. View Source
